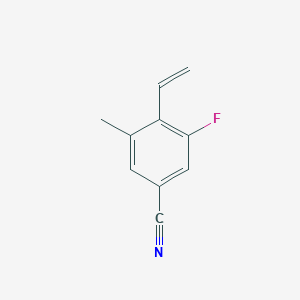
3-Fluoro-5-methyl-4-vinylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methyl-4-vinylbenzonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-4-vinylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 3-fluorotoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The amino group is converted to a bromo group through bromination.
Vinylation: The bromo group is replaced with a vinyl group using a suitable vinylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-methyl-4-vinylbenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the fluoro and methyl groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide can be used for cyanation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce cyano-substituted compounds.
Applications De Recherche Scientifique
3-Fluoro-5-methyl-4-vinylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-methyl-4-vinylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the vinyl and nitrile groups can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the vinyl group.
3-Fluoro-5-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of the nitrile group.
4-Fluoro-3-methylbenzoyl chloride: Similar structure but has a benzoyl chloride group instead of the nitrile group.
Uniqueness
3-Fluoro-5-methyl-4-vinylbenzonitrile is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C10H8FN |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
4-ethenyl-3-fluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-3-9-7(2)4-8(6-12)5-10(9)11/h3-5H,1H2,2H3 |
Clé InChI |
RNRSKAHJEVLOHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C=C)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
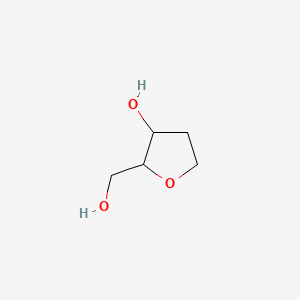
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
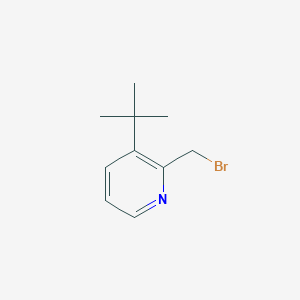
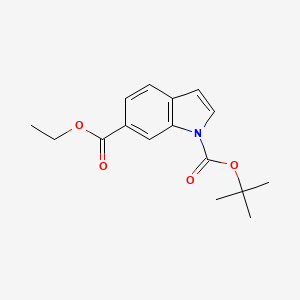


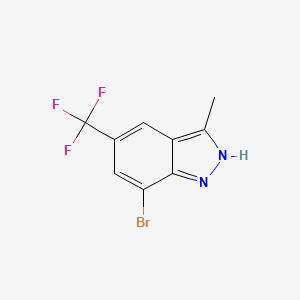
![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
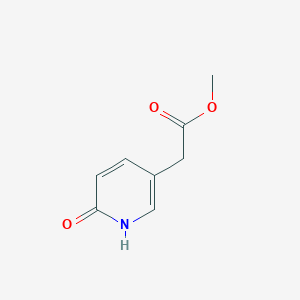
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
